4-chloro-N-pentan-2-ylbenzamide
Description
4-Chloro-N-pentan-2-ylbenzamide is a benzamide derivative featuring a chlorine substituent at the para position of the benzene ring and a pentan-2-yl group attached to the amide nitrogen.
Properties
CAS No. |
7461-45-2 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
JQFSPJVRVRSMOP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-pentan-2-ylbenzamide with related benzamide derivatives, focusing on structural features, synthesis, and physicochemical properties.
Spectral and Crystallographic Properties
- 4-Chloro-N-phenylbenzamide (): The unsubstituted phenyl group at nitrogen results in a planar amide linkage, as confirmed by X-ray crystallography. Hydrogen-bonding interactions between the amide N–H and carbonyl oxygen stabilize the crystal lattice .
- 5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide () : The azepane-sulfonyl group introduces significant polarity and conformational rigidity, likely altering solubility and spectroscopic profiles compared to alkyl-substituted analogs.
Data Table: Key Properties of Selected Benzamides
Research Findings and Trends
Substituent Complexity and Crystallinity : Bulky or polar substituents (e.g., hydroxyalkyl-phenethyl in ) often yield amorphous solids, while simpler groups (e.g., phenyl in ) favor crystalline structures .
Synthetic Efficiency : Alkyl substituents may reduce the need for chromatographic purification compared to aryl or heterocyclic groups, as seen in vs. .
Spectroscopic Signatures : The 4-chloro substituent consistently shows distinct IR and NMR signals (e.g., C–Cl stretch at ~750 cm⁻¹), while N-substituents influence amide proton shifts in ¹H NMR .
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